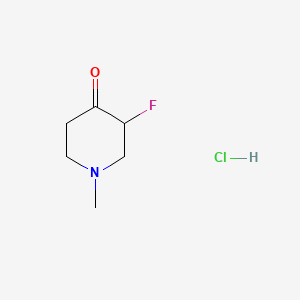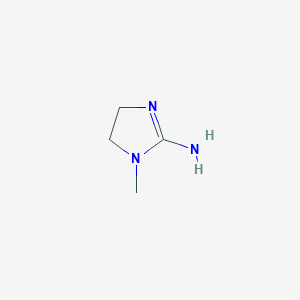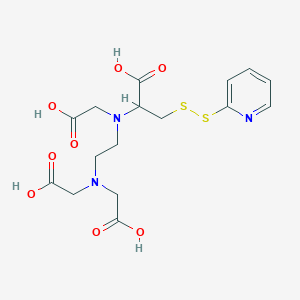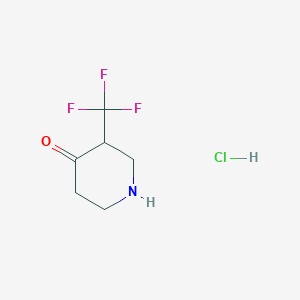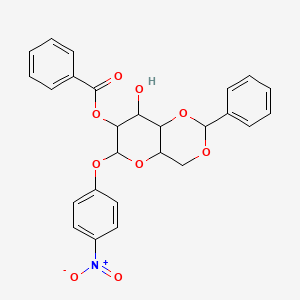
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is an organic compound that belongs to the class of boronate esters. This compound is characterized by the presence of a benzodioxole ring and a dioxaborolane moiety. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 4,5-dimethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules and ions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole involves its ability to form stable complexes with various molecules. The boronate ester group can interact with diols, amines, and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A similar boronate ester with a simpler structure, often used in organic synthesis.
1,3-Benzodioxole: The parent compound of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole, lacking the boronate ester group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronate ester with different substituents, used in various chemical applications.
Uniqueness
This compound is unique due to the combination of the benzodioxole ring and the dioxaborolane moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in a wide range of scientific research and industrial applications .
Propriétés
Numéro CAS |
269409-76-9 |
|---|---|
Formule moléculaire |
C11H13BO4 |
Poids moléculaire |
220.03 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H13BO4/c1-7-8(2)16-12(15-7)9-3-4-10-11(5-9)14-6-13-10/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
IKBPAJHZIOVPJN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)C)C)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


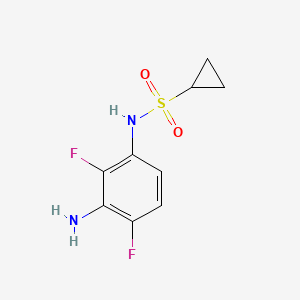
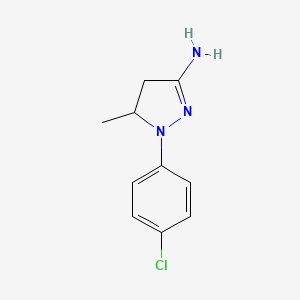
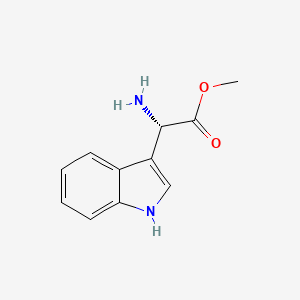
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)

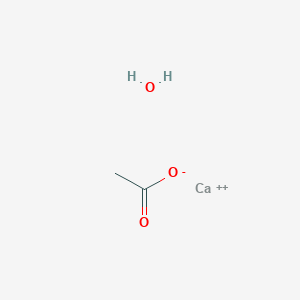
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
